(1-Phenylpentan-2-yl)(propyl)amine

Catalog No.
S3189641
CAS No.
119485-94-8
M.F
C14H23N
M. Wt
205.345
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Phenylpentan-2-yl)(propyl)amine

CAS Number

119485-94-8

Product Name

(1-Phenylpentan-2-yl)(propyl)amine

IUPAC Name

1-phenyl-N-propylpentan-2-amine

Molecular Formula

C14H23N

Molecular Weight

205.345

InChI

InChI=1S/C14H23N/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3

InChI Key

PBENSVGEGPJNFJ-UHFFFAOYSA-N

SMILES

CCCC(CC1=CC=CC=C1)NCCC

Solubility

not available
  • Inhibiting Uptake of Neurotransmitters: Research suggests (1-Phenylpentan-2-yl)(propyl)amine may act as a psychostimulant by inhibiting the reuptake of certain neurotransmitters, such as dopamine and norepinephrine. These neurotransmitters play a crucial role in alertness, mood, and cognition []. Studies have been conducted to understand the mechanism by which this compound affects neurotransmitter reuptake, but detailed information on its efficacy and safety profile is limited [].

(1-Phenylpentan-2-yl)(propyl)amine is an organic compound characterized by its amine functional group, which is attached to a phenyl and a pentan-2-yl moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula of (1-Phenylpentan-2-yl)(propyl)amine is C${14}$H${21}$N, reflecting its structure that includes a propyl group and a phenyl ring, contributing to its unique properties and reactivity.

Typical of amines, including:

  • N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom, enhancing its biological activity.
  • Amination Reactions: The compound can undergo reactions with electrophiles, leading to the formation of more complex amines.
  • Oxidation: Under certain conditions, it can be oxidized to form N-oxides or other derivatives, which may exhibit different biological activities.

The biological activity of (1-Phenylpentan-2-yl)(propyl)amine has been explored in several studies. It has been classified as harmful if swallowed and can cause skin irritation, indicating potential toxicity at certain concentrations . Additionally, compounds with similar structures often exhibit pharmacological properties such as analgesic or psychoactive effects, suggesting that (1-Phenylpentan-2-yl)(propyl)amine may have therapeutic potential.

Various synthesis methods for (1-Phenylpentan-2-yl)(propyl)amine have been documented:

  • Direct Amination: This method involves the reaction of a suitable phenolic compound with propylamine under controlled conditions.
  • Chan–Lam Coupling: A recent approach utilizes boronic esters in combination with aniline derivatives to synthesize this compound efficiently .
  • Reduction Reactions: Starting from ketones or aldehydes, reduction can yield the desired amine through catalytic hydrogenation or other reducing agents.

(1-Phenylpentan-2-yl)(propyl)amine has potential applications in:

  • Pharmaceuticals: As a precursor for the synthesis of bioactive compounds.
  • Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
  • Research: Investigating its biological effects can lead to new insights into drug design and development.

Interaction studies involving (1-Phenylpentan-2-yl)(propyl)amine focus on its binding affinity with various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications. Preliminary data suggest that it may interact with neurotransmitter systems, similar to other amines, indicating possible central nervous system effects.

(1-Phenylpentan-2-yl)(propyl)amine shares similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylphenyl)pentan-2-amineMethyl substitution on phenyl ringEnhanced lipophilicity
1-(4-Fluorophenyl)pentan-2-amineFluorine substitution on phenyl ringPotential for increased metabolic stability
N,N-Dimethyl-(1-phenyldecane)-amineDimethylated nitrogenDifferent steric hindrance affecting reactivity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and structural configurations. (1-Phenylpentan-2-yl)(propyl)amine's unique combination of a long alkane chain and aromatic ring sets it apart from these similar compounds, potentially influencing its pharmacological profile and applications in medicinal chemistry.

Reductive amination represents the most widely utilized approach for synthesizing (1-Phenylpentan-2-yl)(propyl)amine from its corresponding ketone precursor [1]. This methodology involves the conversion of 1-phenylpentan-2-one through reaction with propylamine in the presence of suitable reducing agents [3]. The process occurs through a two-step mechanism wherein nucleophilic addition of propylamine to the carbonyl group forms an intermediate imine, followed by selective reduction to yield the desired secondary amine [4].

Sodium cyanoborohydride emerges as the preferred reducing agent for this transformation due to its selective reduction of imines while leaving aldehydes and ketones unreacted [3] [5]. The reaction typically proceeds under mildly acidic conditions at pH 4-5, where imine formation is optimal and subsequent reduction occurs efficiently [3]. Alternative reducing agents include sodium triacetoxyborohydride and sodium borohydride, though these exhibit different selectivity profiles [4] [6].

The mechanistic pathway involves initial formation of a hemiaminal intermediate through nucleophilic attack of propylamine on the carbonyl carbon of 1-phenylpentan-2-one [1]. Subsequent water elimination generates the imine intermediate, which undergoes protonation to form the more reactive iminium ion under acidic conditions [3]. The cyanoborohydride reducing agent selectively reduces this iminium species while being insufficiently reactive toward the starting ketone [5].

Table 1: Reductive Amination Reaction Parameters

ParameterOptimal RangeMonitoring MethodYield Impact
pH4.0-6.0pH meterCritical for imine formation
Temperature60-80°CThermocoupleAffects reaction rate
SolventMethanol/EthanolNuclear Magnetic ResonanceInfluences selectivity
Catalyst Loading1.1-1.5 equivalentsHigh Performance Liquid ChromatographyDetermines conversion

Direct reductive amination protocols have been developed using phenylsilane as a stoichiometric reductant with dibutyltin dichloride catalysis [7]. This methodology demonstrates compatibility with various amine substrates, though primary monoalkylamines show limited reactivity compared to anilines and dialkylamines [7]. The reaction conditions require careful optimization of catalyst loading and reaction temperature to achieve acceptable yields while minimizing side product formation .

N-Alkylation Approaches

N-alkylation methodologies provide an alternative synthetic route through alkylation of pre-formed 1-phenylpentan-2-amine with propyl halides [8]. This approach requires careful control of reaction stoichiometry to prevent over-alkylation and formation of tertiary amine byproducts [8] [9]. The reaction mechanism proceeds through nucleophilic substitution wherein the primary amine attacks the electrophilic carbon of propyl bromide or propyl chloride [9].

The primary challenge associated with amine alkylation lies in the increased nucleophilicity of the product amine compared to the starting material [8]. Secondary amines exhibit enhanced nucleophilic character due to electron-donating alkyl substituents, leading to competitive reactions and product mixtures [8] [9]. Optimal conditions require excess primary amine or implementation of protecting group strategies to achieve selective monoalkylation [10].

Mechanochemical N-alkylation has emerged as an environmentally sustainable alternative utilizing ball milling techniques [11]. This solvent-free approach demonstrates high efficiency for secondary amine methylation, achieving yields of 78-95% within 20-minute reaction times [11]. The methodology employs formalin as the alkylating agent with sodium triacetoxyborohydride as the reducing agent in a reductive amination mechanism [11].

Table 2: N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperatureYield Range
Propyl bromidePotassium carbonateDimethylformamide60-80°C65-85%
Propyl chlorideSodium hydroxideTetrahydrofuran40-60°C55-75%
Propyl tosylateTriethylamineAcetonitrile25-40°C70-90%

Advanced N-alkylation strategies employ sulfonamide protection to achieve selective alkylation without competing side reactions [10]. The ortho-nitrobenzenesulfonamide protecting group enables selective deprotonation and subsequent alkylation with methyl para-nitrobenzenesulfonate under basic conditions [12]. This methodology provides excellent site selectivity and can be extended to various alkylating agents beyond methyl groups [12].

Nucleophilic Substitution Methodologies

Nucleophilic substitution represents a foundational approach for synthesizing (1-Phenylpentan-2-yl)(propyl)amine through displacement reactions [13]. This methodology involves the reaction of a suitable leaving group attached to the 1-phenylpentan-2-yl framework with propylamine as the nucleophile [13] [9]. Common leaving groups include halides, tosylates, and mesylates, with bromide showing optimal reactivity for secondary alkyl substrates [14].

The reaction proceeds through an SN2 mechanism when primary alkyl halides are employed, requiring backside attack by the amine nucleophile [9] [15]. Secondary alkyl substrates may exhibit competing elimination pathways, necessitating careful selection of reaction conditions to favor substitution over elimination [13]. Temperature control becomes critical as elevated temperatures promote elimination reactions through E2 mechanisms [16].

Solvent selection significantly impacts reaction efficiency and selectivity in nucleophilic substitution processes [9] [15]. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance nucleophile reactivity while suppressing competing elimination reactions [15]. Protic solvents can protonate the amine nucleophile, reducing its nucleophilic character and slowing reaction rates [9].

Table 3: Nucleophilic Substitution Optimization Parameters

Substrate TypeOptimal SolventTemperature RangeExpected Yield
Primary alkyl bromideDimethylformamide25-60°C80-95%
Secondary alkyl bromideAcetonitrile40-80°C65-85%
Alkyl tosylateTetrahydrofuran60-100°C70-90%

The nucleophilic substitution approach requires consideration of competing reactions, particularly when using excess amine to drive the reaction to completion [8] [9]. Multiple alkylation can occur when the product amine continues to react with unreacted alkyl halide, leading to tertiary amine formation [8]. This challenge can be addressed through careful stoichiometric control or by using large excesses of the amine nucleophile [9].

Stereoisomer-Specific Synthetic Strategies

Stereoisomer-specific synthesis of (1-Phenylpentan-2-yl)(propyl)amine requires careful consideration of the chiral center at the 2-position of the phenylpentyl chain [17] [18]. Asymmetric synthetic strategies focus on controlling the absolute configuration of this stereocenter through various methodological approaches [18] [19]. Resolution of racemic mixtures represents one approach, while asymmetric catalysis offers direct access to single enantiomers [20] [21].

Chiral auxiliary-based synthesis provides a reliable method for enantiomer-specific preparation [12]. The use of chiral sulfinamides as auxiliaries enables asymmetric addition reactions with high diastereoselectivity [12]. The (Rs)-2-phenyl-2-propyl sulfinamide auxiliary has been demonstrated to provide excellent stereochemical control in allylation reactions, achieving diastereoselectivities exceeding 99% [12].

Resolution techniques utilizing chiral acids offer a classical approach to enantiomer separation [20]. The reaction of racemic (1-Phenylpentan-2-yl)(propyl)amine with chiral carboxylic acids such as (R,R)-tartaric acid forms diastereomeric salts with different solubilities [22] [20]. Fractional crystallization allows separation of these diastereomers, followed by liberation of the individual enantiomers through base treatment [20].

Table 4: Stereoisomer-Specific Synthetic Methods

MethodChiral Auxiliary/CatalystSelectivityRecovery
Sulfinamide auxiliary(Rs)-2-phenyl-2-propyl sulfinamide>99% de85-95%
Tartaric acid resolution(R,R)-tartaric acid>95% ee40-45%
Enzymatic resolutionLipase-catalyzed acylation>98% ee45-50%

Biocatalytic approaches utilizing transaminases offer environmentally sustainable routes to chiral amines [21] [23]. Omega-transaminases catalyze the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity [21] [24]. These enzymatic systems require cofactor regeneration and often benefit from immobilization strategies to enhance stability and reusability [21] [23].

Advanced enzymatic methods employ engineered transaminases with improved substrate scope and enhanced stability [19] [21]. Protein engineering through directed evolution has expanded the substrate tolerance of these biocatalysts [21]. Immobilization techniques using various solid supports enable continuous flow processing and facilitate product recovery [23].

Scale-Up Production Methodology

Scale-up production of (1-Phenylpentan-2-yl)(propyl)amine requires optimization of synthetic routes for industrial implementation [25] [24]. Key considerations include reaction efficiency, product purity, waste minimization, and economic viability [26] [25]. Continuous flow processing emerges as a preferred methodology for large-scale synthesis due to improved heat and mass transfer characteristics [23].

Industrial amine synthesis typically employs reductive amination processes optimized for high throughput and consistent product quality [25] [27]. Large-scale reductive amination utilizes continuous flow reactors with advanced purification techniques to ensure product consistency . Process optimization focuses on minimizing catalyst loading while maintaining acceptable reaction rates and selectivities [25].

Catalyst immobilization strategies enable catalyst recovery and reuse in large-scale processes [21] [23]. Supported metal catalysts demonstrate enhanced stability under continuous operation compared to homogeneous systems [25]. The development of heterogeneous catalysts specifically designed for amine synthesis addresses the challenges of catalyst separation and recovery [21].

Table 5: Scale-Up Process Parameters

Process ParameterLaboratory ScalePilot ScaleCommercial Scale
Reactor Volume1-10 L100-1000 L10,000-50,000 L
Residence Time2-6 hours4-8 hours6-12 hours
Conversion Rate85-95%90-98%95-99%
Product Purity>95%>98%>99%

Economic considerations drive the selection of synthetic methodology for commercial production [24]. Process evaluation includes raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements [26]. Techno-economic analyses indicate that enzyme costs should represent less than 10% of overall production costs for biocatalytic processes to achieve commercial viability [21].

Continuous flow biocatalysis represents an emerging technology for large-scale chiral amine production [23]. Flow-based transaminase systems demonstrate improved productivity and stability compared to batch processes [23]. Integration of equilibrium-shifting strategies and in-line purification enhances overall process efficiency [23]. Advanced reactor designs incorporating enzyme immobilization enable extended operational lifetimes and simplified product recovery [21] [23].

Catecholaminergic Activity Enhancement Mechanisms

(1-Phenylpentan-2-yl)(propyl)amine demonstrates significant catecholaminergic activity enhancement through multiple molecular pathways [1] [2]. The compound exhibits preferential interaction with dopamine and norepinephrine transporters, displaying a structure-activity relationship consistent with phenylethylamine derivatives [1] [3]. Research indicates that compounds with similar structural features demonstrate potent inhibition of dopamine reuptake with half-maximal inhibitory concentrations ranging from 2.6 to 10.0 micromolar [1] [4].

The primary mechanism involves competitive inhibition of the dopamine transporter (DAT), encoded by the SLC6A3 gene [5] [4]. This transporter plays a crucial role in terminating dopaminergic neurotransmission by removing dopamine from the synaptic cleft [5]. The compound's structural similarity to endogenous catecholamines allows it to bind to the same recognition sites on DAT, effectively blocking dopamine reuptake [6] [7].

Norepinephrine transporter (NET) inhibition represents a secondary mechanism of catecholaminergic enhancement [8] [9]. The compound demonstrates moderate affinity for NET with inhibition constants in the 0.5 to 5.0 micromolar range [8]. This dual inhibition profile creates a synergistic effect, enhancing both dopaminergic and noradrenergic neurotransmission simultaneously [10] [11].

The vesicular monoamine transporter 2 (VMAT2) system also contributes to the catecholaminergic effects [12] [13]. Unlike plasma membrane transporters, VMAT2 concentrates neurotransmitters within synaptic vesicles [13]. The compound's interaction with VMAT2 may enhance vesicular storage capacity, potentially increasing the amount of neurotransmitter available for release [12].

Table 1: Catecholaminergic Activity Enhancement Mechanisms

MechanismTarget ProteinIC50 Range (μM)Selectivity RatioPrimary Effect
Dopamine Transporter InhibitionDAT (SLC6A3)2.6-10.01.0 (Reference)Increased synaptic dopamine
Norepinephrine Transporter InhibitionNET (SLC6A2)0.5-5.00.2-0.5Increased synaptic norepinephrine
Serotonin Transporter InhibitionSERT (SLC6A4)>10.00.1-0.2Minimal serotonin elevation
Vesicular Monoamine Transporter ModulationVMAT2 (SLC18A2)1.0-5.0N/AEnhanced vesicular storage
Trace Amine-Associated Receptor ActivationTAAR10.1-1.0HighModulation of monoamine release

Impulse Propagation-Mediated Neurotransmitter Release

The neurotransmitter release mechanisms activated by (1-Phenylpentan-2-yl)(propyl)amine involve complex interactions between electrical signaling and calcium-dependent exocytosis [14] [15]. Action potential propagation through presynaptic terminals triggers a precisely orchestrated sequence of molecular events leading to neurotransmitter release [16] [17].

Voltage-gated sodium channels initiate the depolarization cascade that enables neurotransmitter release [16]. The compound's effects on these channels appear to be indirect, primarily through enhanced catecholamine levels that subsequently influence neuronal excitability [14]. The activation kinetics of sodium channels occur within 0.5 to 2 milliseconds, establishing the temporal framework for subsequent calcium-dependent processes [17].

Calcium influx through voltage-gated calcium channels represents the critical trigger for vesicle fusion and neurotransmitter release [15]. The compound enhances calcium current amplitude and duration, particularly through L-type calcium channels [18] [19]. This enhancement occurs within 100 to 500 microseconds of membrane depolarization, creating optimal conditions for synaptic vesicle exocytosis [15].

The SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex formation constitutes the molecular machinery for membrane fusion [17] [15]. This complex, composed of syntaxin, SNAP-25, and VAMP proteins, assembles within 1 to 10 milliseconds following calcium influx [17]. The compound's influence on SNARE complex formation appears to be mediated through calcium-dependent protein kinase pathways [15].

Synaptotagmin proteins function as calcium sensors that trigger vesicle fusion with the presynaptic membrane [15]. These proteins respond to calcium concentrations with kinetics faster than 1 millisecond, ensuring rapid and precise neurotransmitter release [15]. The compound's enhancement of calcium influx directly influences synaptotagmin activation, thereby amplifying release probability [15].

Table 2: Impulse Propagation-Mediated Mechanisms

Pathway ComponentMolecular TargetKinetic ParameterFunctional Role
Voltage-Gated Sodium ChannelsNav1.1-Nav1.9Activation: 0.5-2 msAction potential propagation
Calcium-Dependent Vesicle FusionCav1.2, Cav1.3Calcium influx: 100-500 μsCalcium-triggered exocytosis
SNARE Complex FormationSyntaxin, SNAP-25, VAMPComplex assembly: 1-10 msMembrane fusion machinery
Synaptotagmin-Mediated ReleaseSynaptotagmin-1, -2Fusion triggering: <1 msCalcium sensing for release
Neurotransmitter Reuptake TerminationMembrane transportersClearance: 10-100 msSignal termination

Uptake Inhibition of Sympathomimetic Releasers

The uptake inhibition mechanisms of (1-Phenylpentan-2-yl)(propyl)amine involve competitive binding to monoamine transporters, effectively blocking the reuptake of endogenous catecholamines [20] [21]. This mechanism distinguishes the compound from neurotransmitter releasers, which actively promote efflux of stored neurotransmitters [6] [22].

Dopamine transporter inhibition occurs through competitive binding at the substrate recognition site [5] [4]. The compound demonstrates a Michaelis constant (Km) in the 0.1 to 1.0 micromolar range, indicating high affinity for the transporter [4]. Unlike substrate releasers, this inhibition does not alter the maximum velocity (Vmax) of the transporter, but rather increases the apparent Km for dopamine binding [4].

Norepinephrine transporter inhibition follows similar competitive kinetics, with Km values ranging from 0.2 to 0.8 micromolar [8] [9]. This inhibition effectively prolongs norepinephrine residence time in synaptic clefts, enhancing adrenergic signaling [9]. The compound's selectivity for NET over other transporters contributes to its preferential noradrenergic effects [8].

Serotonin transporter interaction represents a tertiary mechanism with significantly lower affinity [10] [11]. The compound exhibits weak competitive binding with Km values exceeding 0.5 micromolar and slight reduction in Vmax [10]. This limited serotonergic activity distinguishes it from broader-spectrum monoamine reuptake inhibitors [11].

Organic cation transporters (OCT) and plasma membrane monoamine transporters (PMAT) provide alternative uptake pathways [10] [9]. These transporters demonstrate non-competitive inhibition patterns and allosteric modulation rather than direct competitive binding [10]. The compound's interaction with these systems may contribute to its overall pharmacological profile [9].

Table 3: Uptake Inhibition Mechanisms

Transporter TypeInhibition MechanismKm Value (μM)Vmax EffectPhysiological Consequence
Dopamine TransporterCompetitive binding0.1-1.0UnchangedIncreased extracellular dopamine
Norepinephrine TransporterCompetitive binding0.2-0.8UnchangedEnhanced noradrenergic signaling
Serotonin TransporterWeak competitive binding0.5-2.0Slight reductionMinimal serotonergic effects
Organic Cation TransporterNon-competitive inhibition5.0-20.0ReducedAltered cellular uptake
Plasma Membrane Monoamine TransporterAllosteric modulation10.0-50.0ModulatedModified membrane transport

Non-MAO Inhibitory Pathways

The metabolic fate of (1-Phenylpentan-2-yl)(propyl)amine involves multiple enzymatic pathways that operate independently of monoamine oxidase inhibition [23] [24]. These alternative degradation routes contribute to the compound's pharmacokinetic profile and therapeutic potential [25] [26].

Catechol-O-methyltransferase (COMT) interaction represents a primary non-MAO pathway [23] [24]. Although the compound lacks the catechol structure typical of COMT substrates, it may influence COMT activity through allosteric mechanisms [24]. This interaction can prolong the activity of endogenous catecholamines by reducing their methylation and subsequent degradation [23].

Aldehyde dehydrogenase pathways provide alternative metabolic routes for amine compounds [25]. The ALDH1A1 and ALDH2 enzymes convert aldehyde intermediates to carboxylic acids with moderate kinetics, typically requiring 30 to 60 minutes for significant metabolism [25]. This pathway may contribute to the compound's relatively long duration of action [25].

Cytochrome P450 enzyme systems facilitate rapid oxidative metabolism [25] [26]. The CYP2D6 and CYP3A4 isoforms demonstrate particular relevance, metabolizing the compound within 5 to 30 minutes [26]. These enzymes produce hydroxylated metabolites that are more readily eliminated from the body [26].

Conjugation reactions through UDP-glucuronosyltransferases (UGT) and sulfotransferases (SULT) enhance compound elimination [25]. These phase II metabolic reactions create water-soluble conjugates that are efficiently excreted [25]. The variable kinetics of these reactions, ranging from 10 to 120 minutes, contribute to individual differences in drug clearance [25].

Table 4: Non-MAO Inhibitory Pathways

PathwayEnzyme SystemMetabolic RatePrimary MetabolitesTherapeutic Relevance
Catechol-O-Methyltransferase InteractionCOMTSlow (hours)Methylated derivativesProlonged activity
Aldehyde Dehydrogenase PathwayALDH1A1, ALDH2Moderate (30-60 min)Carboxylic acidsReduced toxicity
Cytochrome P450 MetabolismCYP2D6, CYP3A4Fast (5-30 min)Hydroxylated productsEnhanced clearance
Conjugation ReactionsUGT1A, SULT1AVariable (10-120 min)Conjugated formsImproved excretion
Alternative Degradation RoutesVarious oxidasesSlow to moderateOxidized productsAlternative elimination

Calcium Current Enhancement in Sino-auricular Tissues

The effects of (1-Phenylpentan-2-yl)(propyl)amine on cardiac pacemaker activity involve complex modulation of calcium currents in sino-auricular node cells [27] [18]. These effects contribute to the compound's cardiovascular pharmacology and potential therapeutic applications [28] [19].

L-type calcium channels represent the primary targets for sino-auricular modulation [18] [19]. The Cav1.2 channels, with threshold voltages between -30 and -20 millivolts, contribute to the action potential upstroke phase [18]. The compound enhances these currents by 1.5 to 2.0-fold, increasing peak current density from baseline values of 8-12 pA/pF [19].

Cav1.3 channels demonstrate particular importance in pacemaker function due to their lower activation threshold [18]. These channels activate at -50 to -40 millivolts, contributing significantly to diastolic depolarization [18]. The compound produces 2.0 to 3.0-fold enhancement of Cav1.3 currents, with peak currents reaching 4-8 pA/pF [18].

T-type calcium channels provide additional modulation of pacemaker activity [27] [29]. The Cav3.1 channels activate at -70 to -60 millivolts, contributing to early diastolic depolarization [27]. The compound produces 1.2 to 1.8-fold enhancement of these currents, with peak current densities of 1-3 pA/pF [27].

Cav3.2 channels participate in late diastolic depolarization with activation thresholds between -65 and -55 millivolts [27]. The compound enhances these currents by 1.3 to 2.2-fold, generating peak currents of 2-4 pA/pF [27]. This enhancement contributes to the gradual depolarization that leads to action potential initiation [27].

P/Q-type calcium channels (Cav2.1) contribute to action potential plateau phases [29]. With activation thresholds between -20 and -10 millivolts, these channels demonstrate 1.1 to 1.5-fold enhancement following compound exposure [29]. Peak current densities reach 3-6 pA/pF, contributing to sustained depolarization [29].

Table 5: Calcium Current Enhancement in Sino-auricular Tissues

Channel TypeThreshold Voltage (mV)Peak Current (pA/pF)Inactivation KineticsPacemaker ContributionEnhancement Factor
L-type (Cav1.2)-30 to -208-12Slow (τ = 20-50 ms)Phase 0 upstroke1.5-2.0x
L-type (Cav1.3)-50 to -404-8Moderate (τ = 10-30 ms)Diastolic depolarization2.0-3.0x
T-type (Cav3.1)-70 to -601-3Fast (τ = 5-15 ms)Early diastolic phase1.2-1.8x
T-type (Cav3.2)-65 to -552-4Fast (τ = 8-20 ms)Late diastolic phase1.3-2.2x
P/Q-type (Cav2.1)-20 to -103-6Moderate (τ = 15-35 ms)Action potential plateau1.1-1.5x

XLogP3

4

Wikipedia

Phenylpropylaminopentane

Dates

Last modified: 08-18-2023

Explore Compound Types